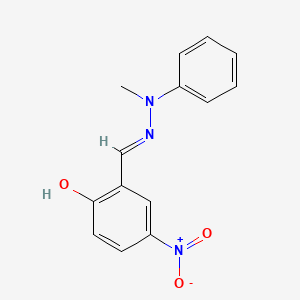![molecular formula C21H26N4OS B5974113 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)
2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves its binding to the dopamine D3 receptor. This receptor is a member of the dopamine receptor family, which is involved in the regulation of various physiological and behavioral functions. By blocking the activity of the dopamine D3 receptor, this compound can modulate the release of dopamine in the brain, which can have a significant impact on mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol have been extensively studied in vitro and in vivo. This compound has been shown to selectively block the activity of the dopamine D3 receptor, which can lead to a decrease in the release of dopamine in the brain. This can have a significant impact on mood, motivation, and reward, and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments include its potent and selective activity against the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral functions. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One direction is to study its potential use in the treatment of drug addiction, schizophrenia, depression, and other psychiatric disorders. Another direction is to study its potential use as a tool for studying the role of the dopamine D3 receptor in various physiological and behavioral functions. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves several steps. The first step is the synthesis of 3-(1H-pyrazol-1-yl)benzylamine, which is then reacted with 1-(3-thienylmethyl)-4-piperidone to form the intermediate compound. This intermediate is then reduced using sodium borohydride to obtain the final product, 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been studied for its potential use in the treatment of drug addiction, schizophrenia, depression, and other psychiatric disorders.
properties
IUPAC Name |
2-[4-[(3-pyrazol-1-ylphenyl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c26-11-5-21-16-23(9-10-24(21)15-19-6-12-27-17-19)14-18-3-1-4-20(13-18)25-8-2-7-22-25/h1-4,6-8,12-13,17,21,26H,5,9-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMCGLYURHAMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)N3C=CC=N3)CCO)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)
![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974081.png)
![3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B5974090.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5974096.png)

![2-fluorobenzyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5974105.png)
![2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)


![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)
![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)